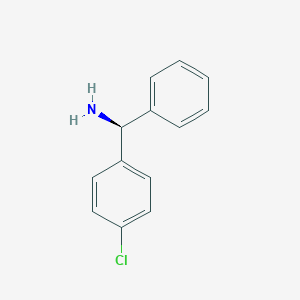

(S)-(4-Chlorophenyl)(phenyl)methanamine

Vue d'ensemble

Description

(S)-(4-Chlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12ClN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-Chlorophenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(4-Chlorophenyl)(phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

(S)-(4-Chlorophenyl)(phenyl)methanamine serves as a crucial chiral building block in organic synthesis. Its unique stereochemistry allows for the synthesis of complex organic molecules with specific configurations. The compound is often utilized in the asymmetric reduction of ketones and imines to produce other chiral amines, which are vital in pharmaceutical development.

Biological Research

Ligand Studies

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact selectively with certain neurotransmitter systems makes it a subject of interest in pharmacological research. For example, studies have shown that this compound can bind to receptors involved in pain modulation and anesthesia, indicating its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Anticancer Potential

The compound has also been explored for its anticancer properties. In studies involving human breast cancer cell lines (e.g., MCF-7), it showed significant antiproliferative effects, with IC50 values indicating potent activity. The mechanism involves inhibition of tubulin polymerization, similar to known antitumor agents that disrupt microtubule dynamics during cell division .

Pharmaceutical Applications

Drug Precursor

this compound has been explored as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into other biologically active molecules, enhancing its utility in drug development .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of fine chemicals and intermediates for various applications. The compound's stability and reactivity make it suitable for large-scale catalytic hydrogenation processes and other chemical transformations.

Mécanisme D'action

The mechanism of action of (S)-(4-Chlorophenyl)(phenyl)methanamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparaison Avec Des Composés Similaires

- ®-(4-Chlorophenyl)(phenyl)methanamine

- (4-Chlorophenyl)(phenyl)methanol

- (4-Chlorophenyl)(phenyl)methanone

Comparison: (S)-(4-Chlorophenyl)(phenyl)methanamine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. Compared to its enantiomer ®-(4-Chlorophenyl)(phenyl)methanamine, the (S)-form may exhibit different pharmacological effects and binding affinities. The presence of the chlorine atom on the aromatic ring also distinguishes it from other similar compounds, affecting its chemical properties and reactivity.

Activité Biologique

(S)-(4-Chlorophenyl)(phenyl)methanamine, also known as 4-chloro-α-methylphenethylamine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C13H12ClN

- Molecular Weight: 233.69 g/mol

- CAS Number: 163837-32-9

The compound features a chiral center, with the (S) configuration contributing to its specific biological activity. The presence of the 4-chlorophenyl group is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects observed. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Potential

The compound has been investigated for its potential anticancer properties. In studies involving human breast cancer cell lines (e.g., MCF-7), this compound showed significant antiproliferative effects, with IC50 values indicating potent activity. The compound was found to inhibit tubulin polymerization, suggesting it may act similarly to known antitumor agents by disrupting microtubule dynamics during cell division .

3. Enzyme Inhibition

This compound has also been explored as an enzyme inhibitor. It demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively . The binding interactions of the compound with these enzymes have been elucidated through molecular docking studies, highlighting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity: The compound's chlorophenyl group allows it to fit into hydrophobic pockets of target proteins, facilitating strong binding interactions.

- Enzyme Modulation: By binding to active sites on enzymes like AChE, it can inhibit their function, leading to increased levels of neurotransmitters such as acetylcholine in synaptic clefts.

- Microtubule Disruption: Its ability to inhibit tubulin polymerization suggests a mechanism similar to that of colchicine and other antimitotic agents, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kumar et al. (2009) | Demonstrated anticancer activity in MCF-7 cells with IC50 values in the nanomolar range. |

| Omar et al. (1996) | Reported anti-inflammatory properties alongside antimicrobial activity. |

| Aziz-ur-Rehman et al. (2011) | Highlighted enzyme inhibition potential, particularly against urease and AChE. |

Propriétés

IUPAC Name |

(S)-(4-chlorophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODXGEQUOEKN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.